molecular formula C9H13NO3 B1307486 Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate CAS No. 53064-41-8

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Cat. No. B1307486
CAS RN: 53064-41-8
M. Wt: 183.2 g/mol
InChI Key: JDWLDZUUTIPZHV-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is an organic compound with the chemical formula C9H13NO3 . It is a colorless liquid with an odor similar to benzaldehyde . This compound is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole, a new analeptic .


Molecular Structure Analysis

The molecular weight of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is 183.20 g/mol . The SMILES string representation of the molecule is CCOC(=O)c1c(C)onc1CC .


Chemical Reactions Analysis

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be used as a reagent in the synthesis of other compounds and can be used as a starting material for the synthesis of pharmaceuticals, agricultural chemicals, and dyestuffs .


Physical And Chemical Properties Analysis

This compound has a boiling point of 280.5±28.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 . The refractive index is 1.473 . It has 4 freely rotating bonds and a polar surface area of 52 Å2 .

Scientific Research Applications

Biomimetic Synthesis Applications

Isoxazole derivatives have been explored for their utility in biomimetic synthesis. For instance, a study demonstrated an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, which is a key intermediate in the proposed biomimetic synthesis of α-cyclopiazonic acid, highlighting the compound's potential in complex organic syntheses (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Precursor for Immunomodulatory Agents

Another application is found in the field of medicinal chemistry, where derivatives of isoxazole-4-carboxylic acid have been used as precursors for the synthesis of immunomodulatory agents. A study detailed the synthesis of the ethyl ester of 3-methylisoxazole-4-carboxylic acid from 5-amino-3-methylisoxazole-4-carboxylic acid, suggesting its potential as a lead compound for developing new immunomodulatory drugs (Ryng & Szostak, 2009).

properties

IUPAC Name

ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-7-8(6(3)13-10-7)9(11)12-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWLDZUUTIPZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395837
Record name Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

CAS RN

53064-41-8
Record name Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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